molecular formula C19H20N4OS2 B2500670 2-{[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide CAS No. 872988-13-1

2-{[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide

Cat. No.: B2500670
CAS No.: 872988-13-1
M. Wt: 384.52
InChI Key: CPBIGKRRRGDLGN-UHFFFAOYSA-N
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Description

2-{[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide is a complex organic compound that features a thiazole ring, a pyridazine ring, and an acetamide group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

The synthesis of 2-{[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide typically involves multiple steps, starting with the preparation of the thiazole and pyridazine intermediates. The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. The pyridazine ring can be synthesized via the reaction of hydrazines with 1,4-diketones.

Chemical Reactions Analysis

2-{[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-{[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole and pyridazine rings can interact with the active sites of enzymes, inhibiting their activity and leading to various biological effects. The compound may also modulate signaling pathways by binding to receptors and altering their function .

Comparison with Similar Compounds

Similar compounds include other thiazole and pyridazine derivatives, such as:

2-{[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide stands out due to its unique combination of thiazole and pyridazine rings, which may confer enhanced biological activities and specificity compared to other similar compounds.

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4OS2/c1-11-5-6-15(12(2)9-11)21-17(24)10-25-18-8-7-16(22-23-18)19-13(3)20-14(4)26-19/h5-9H,10H2,1-4H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPBIGKRRRGDLGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(C=C2)C3=C(N=C(S3)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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